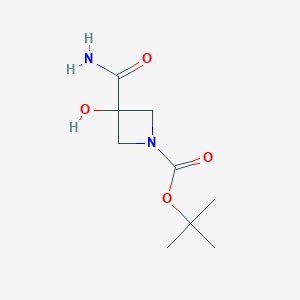

Tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate

Description

Properties

Molecular Formula |

C9H16N2O4 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate |

InChI |

InChI=1S/C9H16N2O4/c1-8(2,3)15-7(13)11-4-9(14,5-11)6(10)12/h14H,4-5H2,1-3H3,(H2,10,12) |

InChI Key |

NBAMKWPHNPKRMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with a carbamoylating agent. One common method is the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with phosgene or a phosgene equivalent in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester

The tert-butyl group serves as a protective moiety for the carboxylic acid. Acidic cleavage is a common strategy for deprotection:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | 3-Carbamoyl-3-hydroxyazetidine-1-carboxylic acid | >90% | |

| HCl (4 M in dioxane) | Free carboxylic acid (hydrochloride salt) | 85% |

Mechanism : Protonation of the ester oxygen followed by elimination of isobutylene and CO₂, yielding the carboxylic acid.

Functionalization of the Hydroxyl Group

The secondary alcohol undergoes alkylation and acylation under standard conditions:

O-Alkylation

Acylation

| Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|

| Acetyl chloride, pyridine (0°C) | 3-Carbamoyl-3-acetoxyazetidine-1-carboxylate | Requires mild bases to avoid epimerization |

Carbamoyl Group Transformations

The carbamoyl group exhibits moderate reactivity, participating in hydrolysis and nucleophilic substitutions:

Hydrolysis

| Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| 6 M HCl, reflux (12 h) | 3-Carboxy-3-hydroxyazetidine-1-carboxylate | Complete conversion | |

| NaOH (aq.), 80°C (8 h) | Sodium carboxylate | 92% yield |

Mechanism : Acid- or base-catalyzed cleavage of the carbamoyl C-N bond, forming a carboxylic acid.

Ring-Opening Reactions

The azetidine ring undergoes strain-driven ring expansion or fragmentation under specific conditions:

Cross-Coupling Reactions

The tert-butyl ester and carbamoyl groups remain inert under Suzuki-Miyaura conditions, enabling selective functionalization of halogenated precursors:

| Reagents/Conditions | Product | Efficiency | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ (dioxane/H₂O) | Biaryl-substituted analog | 70% yield, retains azetidine core |

Stereochemical Modifications

The stereochemistry of the hydroxyl and carbamoyl groups influences reactivity:

| Reaction Type | Reagents/Conditions | Stereochemical Outcome | Reference |

|---|---|---|---|

| Mitsunobu reaction | DIAD, PPh₃ (THF) | Inversion of configuration | |

| Sharpless epoxidation | Ti(OiPr)₄, TBHP | Diastereoselective epoxidation |

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives are being explored for their therapeutic potential in treating inflammatory disorders, autoimmune diseases, and cancers.

1.1. Synthesis of Drug Intermediates

The compound is utilized in the preparation of several important drug intermediates. For instance:

- Janus Kinase Inhibitors : These compounds are essential for treating conditions like rheumatoid arthritis and other inflammatory disorders. The synthesis pathway involves this compound as a starting material, leading to compounds that inhibit Janus kinase activity .

- HCV Protease Inhibitors : this compound is also involved in synthesizing inhibitors for Hepatitis C virus protease, which is crucial for managing HCV infections .

1.2. Development of Novel Therapeutics

Recent studies have highlighted the compound's role in developing novel therapeutic agents:

- Antibacterial Agents : Derivatives of this compound have shown promise as aminoglycoside antibiotics, which are crucial for treating bacterial infections .

- Cancer Treatment : Research indicates that certain derivatives can act as antagonists to specific receptors involved in cancer progression, suggesting potential use in cancer therapeutics .

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds derived from this compound:

A study focused on synthesizing various derivatives and evaluating their biological activities found that certain compounds exhibited significant osteoblastogenic effects, promoting bone formation. For example, one derivative demonstrated an effective concentration (EC) value comparable to established drugs, indicating its potential as a treatment for osteoporosis .

2.2. Neuroprotective Properties

Another research effort investigated the neuroprotective effects of a derivative of this compound against amyloid beta-induced toxicity in astrocytes. The results indicated that the compound could reduce inflammatory markers and protect against neurodegeneration, showcasing its potential application in Alzheimer's disease treatment .

Summary of Findings

The applications of this compound extend across various domains in medicinal chemistry:

| Application Area | Description | Example Compounds |

|---|---|---|

| Drug Intermediates | Key intermediate for synthesizing Janus kinase inhibitors and HCV protease inhibitors | JAK inhibitors, HCV protease inhibitors |

| Antibacterial Agents | Derivatives showing efficacy against bacterial infections | Aminoglycoside antibiotics |

| Cancer Therapeutics | Compounds acting as receptor antagonists for cancer treatment | Bicyclic himbacine derivatives |

| Neuroprotection | Protecting astrocytes from amyloid beta toxicity | Compounds with neuroprotective effects |

Mechanism of Action

The mechanism of action of tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity and downstream effects .

Comparison with Similar Compounds

Tert-butyl 3-carbamoylazetidine-1-carboxylate (CAS 486415-29-6)

Tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0)

Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate (CAS 1438858-75-3)

- Structural Difference : Incorporates a cyclopropyl ring at the 3-position.

- Impact : The cyclopropyl group introduces steric hindrance and ring strain, which may influence conformational flexibility and binding interactions in drug-receptor systems. This compound is often explored in medicinal chemistry for its unique spatial properties .

Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate

- Structural Difference: Substitutes the azetidine ring with a pyrrolidine (five-membered) ring and replaces carbamoyl with a cyano (-CN) group.

- Impact: The pyrrolidine ring increases ring size, altering pharmacokinetic properties. The cyano group enhances electrophilicity, making it reactive in nucleophilic addition reactions .

Tert-butyl 3-amino-2-methylazetidine-1-carboxylate (CAS 1368087-42-6)

- Structural Difference: Features an amino (-NH₂) and methyl (-CH₃) group instead of carbamoyl and hydroxyl.

- Impact: The amino group increases basicity, while the methyl group adds steric bulk. This compound is utilized in peptide mimetics and catalysts .

Comparative Data Table

Biological Activity

Tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate (CAS No. 2092384-08-0) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₆N₂O₄

- Molecular Weight : 216.24 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC(C)(C)OC(=O)N1CC(O)(C(N)=O)C1

This compound features a tert-butyl group, a carbamoyl group, and a hydroxyazetidine moiety, which contribute to its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. Its unique structural features allow it to modulate several biochemical pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Antioxidant Properties : It may exhibit antioxidant activity by scavenging free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it could modulate inflammatory responses by influencing cytokine production.

In Vitro Studies

Recent studies have focused on the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Induction of apoptosis through caspase activation |

| MDA-MB-231 | 12.8 | Cell cycle arrest at G2/M phase |

| HepG2 | 18.5 | Inhibition of glucose metabolism |

These results indicate that the compound has promising anticancer properties, particularly through apoptosis induction and cell cycle modulation.

Case Studies

-

Hepatocellular Carcinoma :

A study investigated the effects of this compound on hepatocellular carcinoma (HCC) cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis as evidenced by increased levels of cleaved PARP and caspase-3 activation. -

Neuroprotective Effects :

In models simulating neurodegenerative diseases, the compound showed potential protective effects against amyloid-beta-induced toxicity in astrocytes. It reduced TNF-α production and exhibited a moderate reduction in cell death compared to control groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate, and how can reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves multi-step processes, starting with azetidine ring formation followed by sequential functionalization. For example, the carbamoyl group can be introduced via urea formation using carbodiimides, while the tert-butyloxycarbonyl (Boc) group is added for protection. Reaction conditions such as temperature (e.g., ice-cooled vs. room temperature), solvent polarity, and catalyst selection (e.g., Lewis acids) critically impact purity. Purification via silica gel chromatography or recrystallization is recommended to isolate high-purity products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and stereochemistry.

- X-ray crystallography (using programs like SHELXL for refinement) for absolute configuration determination .

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight. Cross-referencing experimental data with computational predictions (e.g., InChI keys from PubChem) enhances accuracy .

Q. What purification techniques are recommended for this compound to achieve >95% purity?

- Methodological Answer :

- Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is effective for separating polar byproducts.

- Recrystallization from solvents like ethanol or dichloromethane improves crystallinity.

- HPLC (reverse-phase C18 columns) resolves closely related impurities. Monitor purity via TLC or LC-MS .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of this compound under flow chemistry conditions?

- Methodological Answer : Flow chemistry enables precise control of residence time, temperature, and mixing. Use Design of Experiments (DoE) to optimize parameters:

- Residence time : Adjust tubing length to balance reaction completion and side-product formation.

- Catalyst loading : Homogeneous catalysts (e.g., DMAP) in continuous flow reduce waste.

- In-line analytics (e.g., FTIR) for real-time monitoring. Statistical models (e.g., response surface methodology) identify critical factors .

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric hindrance : The bulky tert-butyl group reduces accessibility to the azetidine nitrogen, favoring reactions at less hindered sites (e.g., carbamoyl oxygen).

- Electronic effects : Electron-withdrawing carbamoyl groups enhance electrophilicity at the azetidine ring. Computational tools (e.g., DFT calculations) predict regioselectivity in reactions with nucleophiles like Grignard reagents .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer :

- Use molecular dynamics simulations to assess hydrolytic stability of the Boc group.

- pKa calculations (via software like MarvinSketch) identify protonation states affecting degradation pathways.

- Validate predictions with accelerated stability studies (e.g., pH 2–12 buffers at 40°C) monitored by LC-MS .

Q. What analytical approaches resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions (e.g., ambiguous NOESY correlations) require:

- Multi-nuclear NMR : 2D experiments (HSQC, HMBC) clarify connectivity.

- Variable-temperature NMR to distinguish dynamic effects from structural anomalies.

- Crystallographic data (if available) as a reference. Statistical outlier analysis identifies systematic errors .

Q. How does the tert-butyloxycarbonyl (Boc) group affect the compound's solubility and downstream reactivity in medicinal chemistry applications?

- Methodological Answer :

- Solubility : The Boc group increases hydrophobicity, requiring polar aprotic solvents (e.g., DMF) for dissolution.

- Reactivity : Boc deprotection (e.g., with TFA) generates reactive amines for conjugation. Stability studies in biological buffers (PBS, pH 7.4) guide formulation strategies.

- Pharmacokinetics : LogP calculations predict membrane permeability, critical for prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.